

preparing Z-DEVD-R110 working solution and storage

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Compound of Interest

Compound Name: Z-DEVD-R110

Cat. No.: B6303092

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Application Notes and Protocols: Z-DEVD-R110

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of working solutions of **Z-DEVD-R110**, a fluorogenic substrate for caspase-3 and caspase-7. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results in apoptosis research and drug screening.

Introduction

Z-DEVD-R110, with the full chemical name (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, is a highly sensitive and photostable substrate used for the detection of caspase-3 and caspase-7 activity. [1][2] The substrate consists of two DEVD tetrapeptide sequences linked to a rhodamine 110 (R110) fluorophore. In its native state, the molecule is non-fluorescent. Upon cleavage by active caspases, the fluorescent R110 is released, resulting in a measurable signal. This process occurs in two steps, with the initial cleavage yielding a monoamide intermediate and the second cleavage releasing the highly fluorescent R110. [2][3][4] The excitation and emission maxima of the final product are approximately 496 nm and 520 nm, respectively.

Quantitative Data Summary

For ease of reference, the key quantitative parameters for **Z-DEVD-R110** are summarized in the table below.

Parameter	Value	Source(s)
Full Chemical Name	(Z-Asp-Glu-Val-Asp) ₂ -Rhodamine 110	N/A
Molecular Weight	1515.44 g/mol	N/A
Recommended Solvent	Dimethyl sulfoxide (DMSO)	
Excitation Wavelength (Product)	~490-496 nm	
Emission Wavelength (Product)	~520-525 nm	
Recommended Stock Solution Concentration	1 mM - 10 mM	
Recommended Working Solution Concentration	50 µM - 100 µM	
Storage of Lyophilized Powder	-20°C, protected from light	
Stability of Lyophilized Powder	At least 1 year at -20°C	
Storage of Stock Solution	Aliquot and store at -20°C	
Stability of Stock Solution	Up to 3 months at -20°C	

Experimental Protocols

Preparation of Z-DEVD-R110 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **Z-DEVD-R110**.

Materials:

- **Z-DEVD-R110** lyophilized powder
- Anhydrous, molecular biology grade Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

- Pipettes and sterile pipette tips

Procedure:

- Bring the vial of **Z-DEVD-R110** lyophilized powder and the DMSO to room temperature before opening to prevent condensation.
- To prepare a 10 mM stock solution from 1 mg of **Z-DEVD-R110**, add 66 μ L of DMSO to the vial.
- Vortex the vial gently until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 3 months under these conditions.

Preparation of 2X Working Solution for Caspase-3/7 Assay

This protocol details the preparation of a 2X working solution for a typical caspase-3/7 assay in a 96-well plate format.

Materials:

- 10 mM **Z-DEVD-R110** stock solution in DMSO
- Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)
- Sterile microcentrifuge tubes or a small conical tube
- Pipettes and sterile pipette tips

Procedure:

- Prepare the required volume of Assay Buffer. The components and pH may need to be optimized for your specific experimental system. A common assay buffer consists of 10 mM HEPES or PIPES at pH 7.2-7.4, 2 mM EDTA, and 0.1% CHAPS.
- To prepare a 2X working solution with a final assay concentration of 100 μ M **Z-DEVD-R110**, dilute the 10 mM stock solution 1:50 in the Assay Buffer. For example, to prepare 1 mL of 2X working solution, add 20 μ L of the 10 mM **Z-DEVD-R110** stock solution to 980 μ L of Assay Buffer.
- Mix the solution thoroughly by gentle inversion.
- This 2X working solution should be prepared fresh just before use.

Caspase-3/7 Activity Assay Protocol

This protocol provides a general procedure for measuring caspase-3/7 activity in cell lysates using the prepared **Z-DEVD-R110** working solution in a 96-well plate format.

Materials:

- Cell lysate samples (prepared using a suitable lysis buffer)
- 2X **Z-DEVD-R110** working solution
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

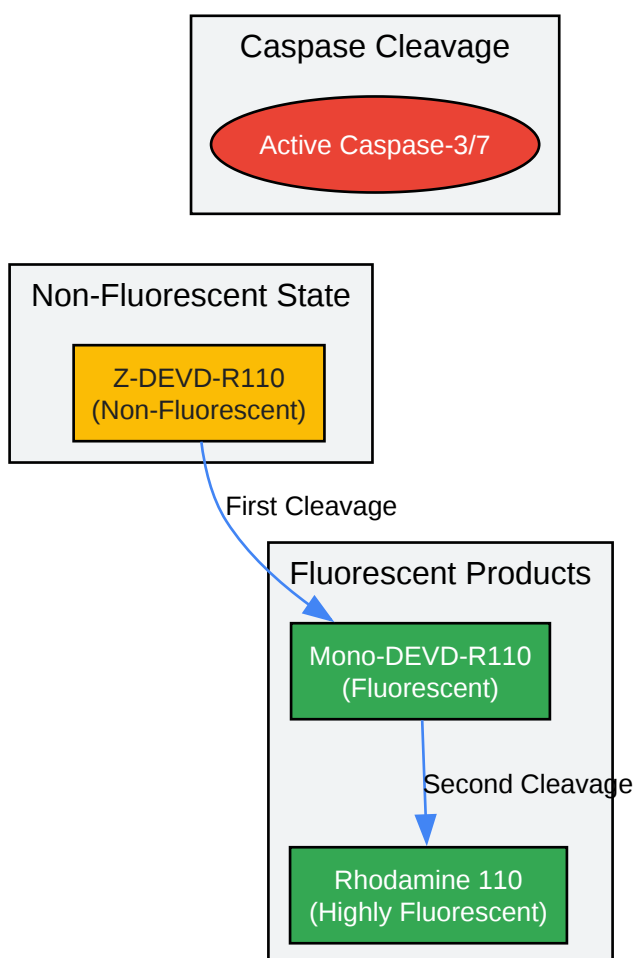
Procedure:

- Add 50 μ L of each cell lysate sample to individual wells of the 96-well plate.
- Include appropriate controls, such as a negative control (lysis buffer only) and a positive control (lysate from cells induced to undergo apoptosis).
- Add 50 μ L of the 2X **Z-DEVD-R110** working solution to each well, bringing the total volume to 100 μ L and the final substrate concentration to the desired level (e.g., 50 μ M).

- Mix the contents of the wells gently by pipetting or using a plate shaker on a low setting.
- Incubate the plate at room temperature or 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the enzyme activity in the samples.
- Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

Visualizations

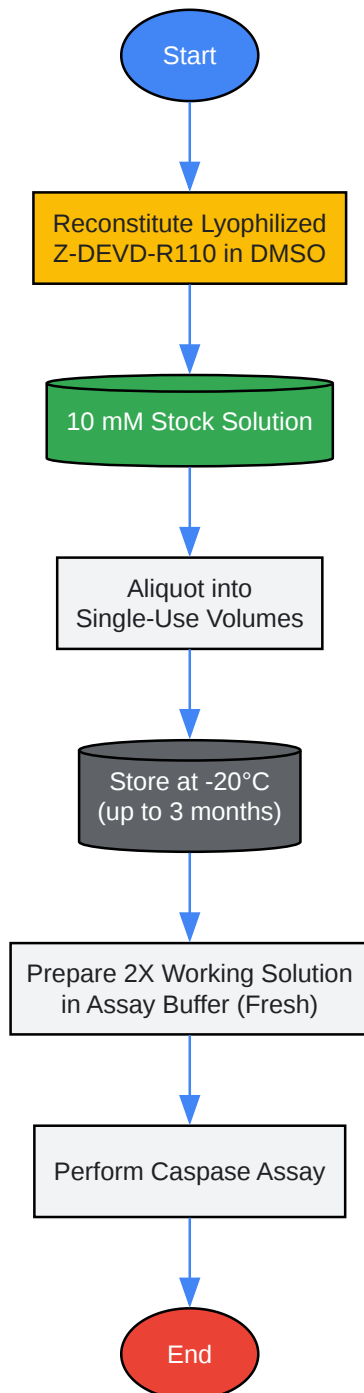
Z-DEVD-R110 Mechanism of Action



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Caption: Mechanism of **Z-DEVD-R110** cleavage by caspases.

Z-DEVD-R110 Solution Preparation Workflow



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Caption: Workflow for preparing **Z-DEVD-R110** solutions.

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